molecular formula C34H45NO3S B1608581 3-(2-Benzothiazolyl)-7-octadecyloxycoumarin CAS No. 161992-82-1

3-(2-Benzothiazolyl)-7-octadecyloxycoumarin

Cat. No.: B1608581
CAS No.: 161992-82-1
M. Wt: 547.8 g/mol
InChI Key: CJGKLHFROZQZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Benzothiazolyl)-7-octadecyloxycoumarin is a complex organic compound that belongs to the coumarin family, which is known for its diverse biological activities and applications in various fields. This compound features a benzothiazole moiety fused to a coumarin structure, with an octadecyloxy group attached at the 7th position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzothiazolyl)-7-octadecyloxycoumarin typically involves multiple steps, starting with the preparation of the benzothiazole and coumarin precursors. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . The coumarin moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzothiazolyl)-7-octadecyloxycoumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(2-Benzothiazolyl)-7-octadecyloxycoumarin involves its interaction with various molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to biological effects. The coumarin structure contributes to the compound’s ability to intercalate with DNA and inhibit certain cellular processes . The octadecyloxy group enhances the compound’s lipophilicity, improving its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Benzothiazolyl)-7-(diethylamino)coumarin: Known for its use in optoelectronic applications and as a fluorescent dye.

    1-(2-Benzothiazolyl)pyrazolines: Exhibits significant antimicrobial and cytotoxic activities.

    2-Phenylbenzothiazole: Used in medicinal chemistry for its anti-cancer and anti-inflammatory properties.

Uniqueness

3-(2-Benzothiazolyl)-7-octadecyloxycoumarin stands out due to its unique combination of the benzothiazole and coumarin moieties, along with the long octadecyloxy chain. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-octadecoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-37-28-23-22-27-25-29(34(36)38-31(27)26-28)33-35-30-20-17-18-21-32(30)39-33/h17-18,20-23,25-26H,2-16,19,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGKLHFROZQZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407320
Record name 3-(1,3-Benzothiazol-2-yl)-7-(octadecyloxy)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161992-82-1
Record name 3-(1,3-Benzothiazol-2-yl)-7-(octadecyloxy)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Benzothiazolyl)-7-octadecyloxycoumarin
Reactant of Route 2
Reactant of Route 2
3-(2-Benzothiazolyl)-7-octadecyloxycoumarin
Reactant of Route 3
Reactant of Route 3
3-(2-Benzothiazolyl)-7-octadecyloxycoumarin
Reactant of Route 4
Reactant of Route 4
3-(2-Benzothiazolyl)-7-octadecyloxycoumarin
Reactant of Route 5
Reactant of Route 5
3-(2-Benzothiazolyl)-7-octadecyloxycoumarin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(2-Benzothiazolyl)-7-octadecyloxycoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.